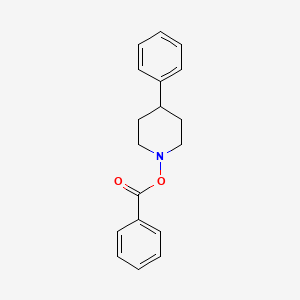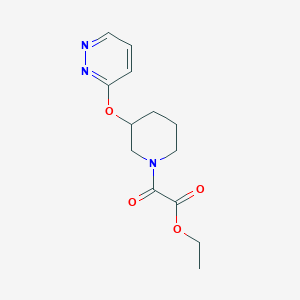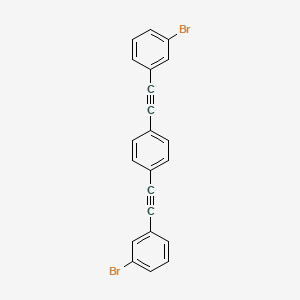
1,4-Bis((3-bromophenyl)ethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((3-bromophenyl)ethynyl)benzene is an organic compound with the molecular formula C22H12Br2. It is a derivative of benzene, featuring two ethynyl groups each bonded to a 3-bromophenyl group at the 1 and 4 positions of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis((3-bromophenyl)ethynyl)benzene can be synthesized through a series of palladium-catalyzed cross-coupling reactions. One common method involves the use of the Suzuki-Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . The general reaction conditions include:
Reagents: 3-bromophenylboronic acid, 1,4-dibromobenzene, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((3-bromophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and mild heating (50-70°C).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones from the ethynyl groups.
Reduction: Formation of alkanes or alkenes from the ethynyl groups.
Applications De Recherche Scientifique
1,4-Bis((3-bromophenyl)ethynyl)benzene has several scientific research applications:
Materials Science: Used in the synthesis of organic semiconductors and conductive polymers for electronic devices.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its unique electronic properties.
Liquid Crystals: Applied in the formulation of liquid crystal materials for display technologies.
Mécanisme D'action
The mechanism of action of 1,4-Bis((3-bromophenyl)ethynyl)benzene primarily involves its ability to participate in π-conjugation and electron delocalization. The ethynyl groups facilitate the formation of extended π-systems, which enhance the compound’s electronic properties. These properties are crucial for its applications in organic electronics and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but without the bromine atoms, leading to different reactivity and applications.
1,4-Bis((4-bromophenyl)ethynyl)benzene: Similar structure with bromine atoms at different positions, affecting its electronic properties.
Uniqueness
1,4-Bis((3-bromophenyl)ethynyl)benzene is unique due to the presence of bromine atoms at the 3-position of the phenyl rings, which influences its reactivity and electronic properties. This structural feature makes it particularly suitable for specific applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C22H12Br2 |
|---|---|
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
1,4-bis[2-(3-bromophenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H12Br2/c23-21-5-1-3-19(15-21)13-11-17-7-9-18(10-8-17)12-14-20-4-2-6-22(24)16-20/h1-10,15-16H |
Clé InChI |
OZTZSILVAZLBOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C#CC2=CC=C(C=C2)C#CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


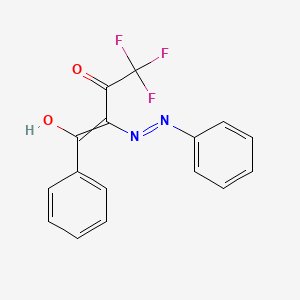
![(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B14117914.png)


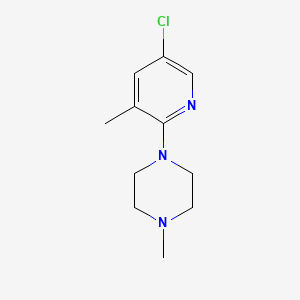
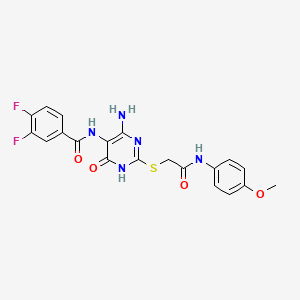
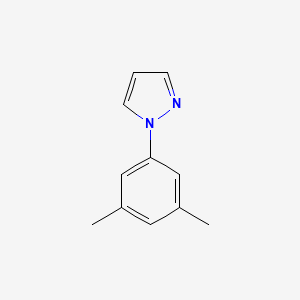
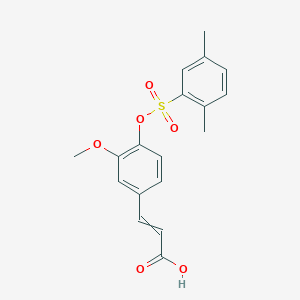
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate](/img/structure/B14117951.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14117952.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14117953.png)

